molecular formula C12H8ClN3 B8467982 4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8467982
M. Wt: 229.66 g/mol
InChI Key: AGLAPJLLGQYKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C12H8ClN3 and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C12H8ClN3/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H,14,15,16)

InChI Key

AGLAPJLLGQYKAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

With the exclusion of moisture, 1.795 g (8.5 mmol) of 6-phenyl-7H-pyrrolo[2,3-d]-pyrimidin-4-ol and 27 ml of phosphorus oxychloride are heated at boiling for 3 hours. Pouring the reaction mixture into ice-water, filtering and washing with hot isopropanol and hexane yield the title compound; FAB-MS: (M+H)+ =230.
Quantity
1.795 g
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reactant
Reaction Step One
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27 mL
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reactant
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[Compound]
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ice water
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

The product from Method D was dissolved in 10 mL of THF and to this solution was added 5.0 mL of methanol and 1.0 g of NaOH. The reaction mixture was stirred for 15 min., concentrated in vacuo and partitioned between a saturated aqueous solution of ammonium chloride (NH4Cl) and ethyl acetate. The resulting aqueous layer was extracted twice with ethyl acetate. The ethylacetate layers were combined, washed with brine, dried over MgSO4, filtered and concentrated in vacuo. The crude product was purified by silica-gel chromatography (1:5 ethyl- acetate/hexane) to obtain 0.59 g (76%) of the title compound as a pale yellow solid, mp 145° C. (dec). LRMS: 230, 232 (M+2).
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0 (± 1) mol
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reactant
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10 mL
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5 mL
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reactant
Reaction Step Two
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Quantity
1 g
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reactant
Reaction Step Two
Yield
76%

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